1-(5-Chloro-2-isobutoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone is a chemical compound that belongs to the class of trifluoromethyl ketones It is characterized by the presence of an iso-butoxy group, a chloro substituent, and a trifluoromethyl group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro substituent may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the iso-butoxy and chloro substituents, making it less lipophilic and potentially less reactive.
4’-Chloro-2,2,2-trifluoroacetophenone: Similar structure but without the iso-butoxy group, affecting its chemical properties and applications.
Uniqueness
2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the iso-butoxy group enhances its solubility in organic solvents, while the chloro and trifluoromethyl groups contribute to its stability and potential biological activity .
Properties
Molecular Formula |
C12H12ClF3O2 |
---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
1-[5-chloro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H12ClF3O2/c1-7(2)6-18-10-4-3-8(13)5-9(10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
BBKZVJUYPFOHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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